Cas no 1215206-09-9 (4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid)

4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid
- 4-Fluoro-3-methoxybiphenyl-3-carboxylic acid
- 3-(4-fluoro-3-methoxyphenyl)benzoic acid
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- MDL: MFCD15143529
- Inchi: InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
- InChI Key: PTKMRNVMDXMWGA-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Computed Properties
- Exact Mass: 246.06900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 46.53000
- LogP: 3.19950
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid Security Information
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F597328-1g |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid |
1215206-09-9 | 1g |
$259.00 | 2023-05-18 | ||
TRC | F597328-100mg |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid |
1215206-09-9 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | F597328-500mg |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid |
1215206-09-9 | 500mg |
$184.00 | 2023-05-18 | ||
Alichem | A019108697-5g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
1215206-09-9 | 95% | 5g |
$400.00 | 2023-09-04 | |
Fluorochem | 218651-1g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
1215206-09-9 | 95% | 1g |
£150.00 | 2022-03-01 | |
abcr | AB272184-1 g |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid; 95% |
1215206-09-9 | 1g |
€246.00 | 2023-04-26 | ||
abcr | AB272184-5g |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid, 95%; . |
1215206-09-9 | 95% | 5g |
€654.00 | 2025-03-19 | |
TRC | F597328-250mg |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid |
1215206-09-9 | 250mg |
$121.00 | 2023-05-18 | ||
abcr | AB272184-5 g |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid; 95% |
1215206-09-9 | 5g |
€654.00 | 2023-04-26 | ||
Fluorochem | 218651-5g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
1215206-09-9 | 95% | 5g |
£450.00 | 2022-03-01 |
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215206-09-9): An Overview of Its Synthesis, Properties, and Applications
4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215206-09-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique biphenyl core, which is substituted with a fluoro group at the 4' position and a methoxy group at the 3' position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable intermediate in various synthetic pathways.
The synthesis of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid typically involves multi-step reactions, starting from readily available starting materials. One common approach is to begin with 3-bromobenzoic acid, which undergoes a Suzuki coupling reaction with 4-fluoro-3-methoxyphenylboronic acid to form the desired biphenyl derivative. This method is widely used due to its high yield and selectivity, as well as its compatibility with a variety of functional groups.
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a focus of research. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel palladium-catalyzed cross-coupling reaction that significantly reduced the number of steps required for the synthesis of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid. This approach not only improved the overall yield but also minimized the formation of by-products, making it a more sustainable option for industrial-scale production.
The physical properties of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid are well-documented. It is a white crystalline solid with a melting point ranging from 165°C to 167°C. The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is insoluble in water. These properties make it suitable for use in various chemical reactions and formulations.
In terms of its chemical reactivity, 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid can undergo a wide range of transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives through standard coupling reactions. Additionally, the presence of the fluoro and methoxy groups provides additional sites for functionalization, allowing for the synthesis of more complex molecules with tailored properties.
The applications of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid are diverse and span multiple fields. In medicinal chemistry, this compound serves as an important building block for the synthesis of bioactive molecules. For example, it has been used as an intermediate in the development of novel anti-inflammatory agents and anticancer drugs. The biphenyl core provides a rigid scaffold that can enhance the binding affinity and selectivity of these compounds towards their target proteins.
In materials science, 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid has found applications in the design of liquid crystals and organic semiconductors. The fluoro substitution at the 4' position can influence the electronic properties of these materials, leading to improved performance in devices such as displays and solar cells. Recent research has also explored its potential use in self-assembling systems, where its unique molecular architecture facilitates the formation of well-defined nanostructures.
The safety profile of 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid is an important consideration for both laboratory use and industrial applications. While it is generally considered non-toxic at low concentrations, proper handling and storage practices should be followed to ensure safety. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound to prevent skin contact and inhalation.
In conclusion, 4'-fluoro-3'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215206-09-9) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and chemists working on advanced materials and pharmaceuticals. As research continues to uncover new applications and synthetic methods, this compound is likely to play an increasingly important role in future innovations.
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